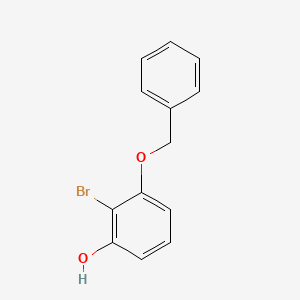

3-(Benzyloxy)-2-bromophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11BrO2 |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

2-bromo-3-phenylmethoxyphenol |

InChI |

InChI=1S/C13H11BrO2/c14-13-11(15)7-4-8-12(13)16-9-10-5-2-1-3-6-10/h1-8,15H,9H2 |

InChI Key |

FLKJSCUHRXTRPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2Br)O |

Origin of Product |

United States |

Chemical Profile of 3 Benzyloxy 2 Bromophenol

Nomenclature and Structural Elucidation

3-(Benzyloxy)-2-bromophenol is a substituted aromatic compound featuring a hydroxyl group, a bromine atom, and a benzyloxy group attached to a benzene (B151609) ring. Its structure is characterized by the ortho-positioning of the bromine atom relative to the hydroxyl group, and the meta-positioning of the benzyloxy group.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Molecular Formula | C₁₃H₁₁BrO₂ |

| Molecular Weight | 279.13 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 72-74 °C |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate (B1210297), and methanol. |

Spectroscopic Data Analysis

The structure of this compound can be confirmed by various spectroscopic techniques:

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the benzylic methylene (B1212753) protons, and the phenolic hydroxyl proton. The coupling patterns of the aromatic protons would be indicative of the 1,2,3-trisubstitution pattern.

¹³C NMR: The carbon NMR spectrum would display signals for all 13 carbon atoms in the molecule, with the chemical shifts providing information about the electronic environment of each carbon.

IR Spectroscopy: The infrared spectrum would exhibit a broad absorption band for the phenolic hydroxyl group (O-H stretch) and characteristic peaks for the C-O ether linkage and the C-Br bond.

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a bromine atom.

Synthesis and Manufacturing Processes

The synthesis of 3-(Benzyloxy)-2-bromophenol typically involves a multi-step sequence starting from readily available precursors.

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis would disconnect the benzyloxy ether and the bromine atom. The benzyloxy group can be introduced via a Williamson ether synthesis, and the bromine atom can be installed through an electrophilic bromination reaction. A key precursor would be a dihydroxybenzene derivative.

Established Synthetic Routes

A common synthetic route starts with resorcinol (B1680541) (1,3-dihydroxybenzene). The synthesis can be outlined as follows:

Selective Bromination: Resorcinol is first selectively brominated at the 2-position to yield 2-bromoresorcinol (B1269886). This is often achieved using a mild brominating agent to control the regioselectivity.

Selective Benzylation: The more acidic hydroxyl group of 2-bromoresorcinol is then selectively protected as a benzyl (B1604629) ether. This is typically accomplished by reacting 2-bromoresorcinol with benzyl bromide in the presence of a suitable base. The differential acidity of the two hydroxyl groups allows for regioselective protection.

Optimization and Scale-Up Considerations

For large-scale production, optimization of reaction conditions is crucial. This includes screening of solvents, bases, and reaction times to maximize yield and minimize side products. Purification methods, such as crystallization or column chromatography, would also need to be optimized for efficiency and scalability.

Reactivity and Synthetic Utility

The unique arrangement of the hydroxyl, bromo, and benzyloxy groups on the aromatic ring of 3-(Benzyloxy)-2-bromophenol imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis.

Cross-Coupling Reactions

The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids can be employed to form a new carbon-carbon bond at the 2-position, leading to the synthesis of substituted biphenyls.

O-Alkylation and O-Acylation Reactions

The free phenolic hydroxyl group can readily undergo O-alkylation or O-acylation reactions. This allows for the introduction of a wide range of functional groups at this position, further diversifying the molecular scaffold.

Directed Ortho-Metalation

The hydroxyl group can act as a directing group in ortho-metalation reactions. researchgate.net Treatment with a strong base, such as an organolithium reagent, can lead to deprotonation at the position ortho to the hydroxyl group, allowing for the introduction of an additional substituent at this position.

Applications in Target Oriented Synthesis

Disconnection Approaches for the Benzyloxy Ether Moiety in the Context of Target Synthesis

The most prominent retrosynthetic disconnection for the benzyloxy ether linkage in this compound involves the carbon-oxygen bond of the ether. This leads to a precursor phenol (B47542) and a benzyl halide, pointing towards a Williamson ether synthesis as the corresponding forward reaction. masterorganicchemistry.comwikipedia.org

This disconnection is based on the well-established S\textsubscriptN2 reaction mechanism, where a phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide. wikipedia.org The reaction is typically carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.

Key Features of the Williamson Ether Synthesis Disconnection:

Simplicity and Versatility: The Williamson ether synthesis is a fundamental and widely used method for forming ethers, applicable to a broad range of substrates. wikipedia.org

Reagent Availability: Benzyl halides (e.g., benzyl bromide or benzyl chloride) and various bases are readily available commercially. sioc-journal.cn

Reaction Conditions: The reaction conditions are generally mild, often requiring a suitable solvent and moderate temperatures.

The choice of base and solvent is crucial for the success of the synthesis. Common bases include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH), while solvents like acetone, dimethylformamide (DMF), and acetonitrile (B52724) are frequently employed. sioc-journal.cn

Retrosynthetic Pathways Targeting the Bromo-Substituted Phenol Core

Another key retrosynthetic disconnection focuses on the carbon-bromine bond on the aromatic ring. This leads to a precursor molecule, 3-benzyloxyphenol, which can then be brominated to yield the target compound. This approach relies on electrophilic aromatic substitution. evitachem.com

The hydroxyl group of a phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions. youtube.com In the case of 3-benzyloxyphenol, the benzyloxy group is also ortho, para-directing. The position of the incoming bromine atom will be influenced by the combined directing effects of the hydroxyl and benzyloxy groups, as well as steric hindrance.

Alternatively, one could envision a pathway starting from a pre-brominated phenol, such as 2-bromo-3-hydroxyphenol. In this case, the synthetic challenge shifts to the selective benzylation of the hydroxyl group.

A plausible synthetic route to the key intermediate, 2-bromo-3-hydroxyphenol, can be envisioned starting from 3-hydroxybenzaldehyde (B18108). This involves the bromination of 3-hydroxybenzaldehyde to give 2-bromo-3-hydroxybenzaldehyde (B121576), followed by subsequent reactions to convert the aldehyde to a hydroxyl group if necessary. A documented synthesis of 2-bromo-3-hydroxybenzaldehyde involves the reaction of 3-hydroxybenzaldehyde with bromine in acetic acid in the presence of sodium acetate (B1210297) and a catalytic amount of iron powder. chemicalbook.com

Feasibility Assessment and Comparative Analysis of Potential Synthetic Precursors for this compound

Based on the retrosynthetic analysis, two primary synthetic pathways emerge for the synthesis of this compound. The feasibility of each route depends on the availability of starting materials, reaction yields, and the ease of purification.

Pathway A initiates with the benzylation of a pre-brominated phenol, while Pathway B involves the bromination of a benzylated phenol.

Interactive Data Table: Comparative Analysis of Synthetic Pathways

| Feature | Pathway A: Benzylation of 2-Bromo-3-hydroxyphenol | Pathway B: Bromination of 3-Benzyloxyphenol |

| Starting Material | 2-Bromo-3-hydroxyphenol | 3-Benzyloxyphenol |

| Key Reaction | Williamson Ether Synthesis | Electrophilic Bromination |

| Reagents | Benzyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃) | Brominating agent (e.g., Br₂, NBS) |

| Potential Advantages | Potentially more regioselective as the positions of the hydroxyl and bromo groups are pre-defined. | The starting material, 3-benzyloxyphenol, may be more readily accessible or easier to handle than 2-bromo-3-hydroxyphenol. |

| Potential Challenges | The synthesis of 2-bromo-3-hydroxyphenol might involve multiple steps and potential purification difficulties. | Potential for the formation of isomeric products due to multiple activated positions on the aromatic ring, requiring careful control of reaction conditions and purification. |

A critical consideration for Pathway A is the synthesis of 2-bromo-3-hydroxyphenol. One reported method starts from 3-hydroxybenzaldehyde, which is brominated to 2-bromo-3-hydroxybenzaldehyde. chemicalbook.comresearchgate.net This intermediate would then require reduction of the aldehyde to an alcohol, followed by appropriate functional group manipulations if necessary.

For Pathway B, the challenge lies in controlling the regioselectivity of the bromination. The hydroxyl group is a more powerful activating group than the benzyloxy group, and will strongly direct the incoming electrophile. However, the formation of other brominated isomers is a possibility that must be addressed through careful optimization of reaction conditions.

Ultimately, the choice between these pathways would depend on factors such as the commercial availability and cost of the starting materials, and the robustness of the reaction conditions for achieving high yield and purity of the desired product, this compound.

Exploration of Regioselective Bromination Strategies for Substituted Phenols

The introduction of a bromine atom at a specific position on a phenol ring is a critical step in the synthesis of this compound. The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.commakingmolecules.comsavemyexams.combdu.ac.in This inherent reactivity necessitates carefully controlled conditions to achieve the desired regioselectivity, particularly for the synthesis of an ortho-brominated product.

Electrophilic Aromatic Substitution for Controlled Bromine Introduction

Electrophilic aromatic substitution is a fundamental method for the halogenation of phenols. byjus.com Due to the high electron density of the aromatic ring in phenols, these reactions can often proceed without a Lewis acid catalyst. makingmolecules.com The choice of brominating agent and reaction conditions plays a pivotal role in determining the outcome and selectivity of the bromination.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). The reaction of phenols with bromine in a non-polar solvent like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures can lead to the formation of monobromophenols. bdu.ac.in However, in polar solvents like water, the reaction with bromine water typically results in the formation of a 2,4,6-tribromophenol (B41969) precipitate due to the high activating effect of the hydroxyl group. byjus.comyoutube.com

For the synthesis of a specific isomer like 2-bromophenol (B46759), achieving high regioselectivity can be challenging due to the competing formation of the para-isomer. researchgate.net Recent studies have focused on developing methods for regioselective monobromination. For instance, the use of KBr and ZnAl–BrO₃⁻–layered double hydroxides has been shown to be effective for the para-selective bromination of phenols. If the para-position is blocked, ortho-bromination is favored. mdpi.comnih.gov Another approach involves using trimethylbromosilane as the brominating agent with an aryl sulfoxide (B87167) as an activator, which can provide high regioselectivity. google.com

| Brominating Agent | Solvent | Conditions | Outcome |

| Bromine (Br₂) | Carbon Disulfide (CS₂) | Low Temperature | Mixture of ortho- and para-bromophenol |

| Bromine Water | Water | Room Temperature | 2,4,6-tribromophenol |

| N-Bromosuccinimide (NBS) | Acetonitrile | 0°C | Regioselective bromination, product depends on substrate |

| KBr/ZnAl–BrO₃⁻–LDHs | Not specified | Mild | Highly para-selective monobromination |

Directed Ortho-Metalation (DoM) Approaches for Site-Specific Bromination

Directed ortho-metalation (DoM) is a powerful strategy for achieving site-specific functionalization of aromatic compounds, including phenols. nih.govwikipedia.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.orgbaranlab.org

For phenols, the hydroxyl group itself or a protected form can act as a DMG. The process involves the interaction of a Lewis basic DMG with a Lewis acidic organolithium compound, leading to deprotonation at the adjacent ortho position. wikipedia.org However, direct deprotonation of phenols can be complicated by the acidity of the phenolic proton. Therefore, protection of the hydroxyl group is often necessary.

In the context of synthesizing 2-bromophenols, a suitable protected phenol can be subjected to DoM, followed by treatment with a bromine source like Br₂ or hexabromoethane. This approach offers excellent regiocontrol, directing the bromine atom specifically to the ortho position. nih.gov However, the presence of other substituents on the aromatic ring can influence the efficiency of the deprotonation step. nih.gov

Transition Metal-Catalyzed C-H Bromination Methodologies

Transition metal-catalyzed C-H activation has emerged as an efficient tool for the direct functionalization of C-H bonds, including bromination. beilstein-journals.orgresearchgate.net Various transition metals, such as palladium, rhodium, ruthenium, and copper, have been employed to catalyze the C-H halogenation of arenes. beilstein-journals.orgresearchgate.net

Copper-catalyzed C-H bromination of phenols has been reported to be a highly selective method. beilstein-journals.org For instance, the reaction of phenols with a copper catalyst in the presence of a bromine source can lead to the formation of brominated phenols. The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. Some copper-catalyzed systems have shown a preference for para-bromination, while ortho-chlorination has been achieved when the para-position is blocked. beilstein-journals.org

Ruthenium catalysts have also been utilized for meta-selective C-H bromination of certain aromatic compounds, showcasing the potential of transition metal catalysis to access substitution patterns that are difficult to obtain through traditional electrophilic substitution. researchgate.netrsc.org While direct ortho-bromination of phenols using this method is an area of ongoing research, these catalytic approaches offer promising alternatives for regioselective halogenation.

Etherification Routes for Benzyloxy Group Introduction to Phenolic Substrates

The introduction of the benzyloxy group is another crucial step in the synthesis of this compound. This is typically achieved through the etherification of a phenolic hydroxyl group.

Optimized Williamson Ether Synthesis in Activated and Unactivated Phenolic Systems

The Williamson ether synthesis is a classic and widely used method for preparing ethers, including benzyl ethers of phenols. organic-chemistry.orgfrancis-press.comfrancis-press.com The reaction involves the deprotonation of a phenol to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide, in this case, benzyl bromide or benzyl chloride, in an Sₙ2 reaction. organic-chemistry.org

The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a suitable solvent like acetonitrile (MeCN), dimethylformamide (DMF), or acetone. mdpi.commdpi.com For instance, the reaction of 3-bromophenol (B21344) with benzyl bromide in the presence of K₂CO₃ in MeCN yields 1-(benzyloxy)-3-bromobenzene. mdpi.comprepchem.com Similarly, 2-bromophenol can be reacted with benzyl bromide under similar conditions to produce 1-(benzyloxy)-2-bromobenzene (B139812). mdpi.com

The efficiency of the Williamson ether synthesis can be influenced by factors such as the nature of the base, solvent, and reaction temperature. francis-press.com While it is a robust method, it may not be suitable for substrates with functional groups that are sensitive to basic conditions. orgsyn.org

| Phenolic Substrate | Benzylating Agent | Base | Solvent | Product |

| 3-Bromophenol | Benzyl bromide | K₂CO₃ | Acetonitrile | 1-(Benzyloxy)-3-bromobenzene |

| 2-Bromophenol | Benzyl bromide | K₂CO₃ | Acetonitrile | 1-(Benzyloxy)-2-bromobenzene |

| 4-Bromophenol | Benzyl bromide | K₂CO₃ | Acetonitrile | 1-(Benzyloxy)-4-bromobenzene |

Mitsunobu Reaction Protocols for Benzyloxy Ether Formation

The Mitsunobu reaction provides a mild and versatile alternative for the formation of ethers, including the benzylation of phenols. organic-chemistry.orgscribd.com This reaction allows for the conversion of an alcohol to an ether under neutral conditions, using a phosphine (B1218219) reagent, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). organic-chemistry.orgnih.gov

In this protocol, the phenol acts as the nucleophile that displaces an activated alcohol. For the synthesis of a benzyl ether, benzyl alcohol is activated by the Mitsunobu reagents, and the phenoxide, formed in situ, performs the nucleophilic attack. acs.org The reaction generally proceeds with inversion of configuration at the alcohol's stereocenter, which is a key feature for stereospecific syntheses. organic-chemistry.orgscribd.com

The Mitsunobu reaction is particularly advantageous for substrates that are sensitive to the basic conditions of the Williamson ether synthesis. orgsyn.org It has been successfully applied to the benzylation of a wide range of phenols and has been utilized in the synthesis of complex natural products. nih.govorgsyn.org

Alternative Transition Metal-Catalyzed Etherification Methods

While the classical Williamson ether synthesis is a primary method for forming the ether linkage in this compound, transition metal-catalyzed methods offer modern alternatives with potentially higher selectivity and milder reaction conditions. These methods are particularly relevant for the selective benzylation of a diol precursor like 2-bromoresorcinol (B1269886).

Catalytic systems, primarily based on copper and palladium, are well-established for forming carbon-oxygen bonds. For instance, the Ullmann condensation, which traditionally involves copper catalysis, can be adapted for the O-benzylation of phenolic substrates. Similarly, the Buchwald-Hartwig amination chemistry has been extended to C-O bond formation using palladium catalysts.

The application of these methods to the synthesis of this compound would typically start with 2-bromoresorcinol. The challenge lies in the regioselective benzylation of the hydroxyl group at the C-3 position while leaving the C-1 hydroxyl group untouched. The steric hindrance imposed by the adjacent bromine atom on the C-1 hydroxyl group can be exploited to favor reaction at the C-3 position. Transition metal catalysts can enhance this inherent steric bias. For example, the coordination of a bulky phosphine ligand to a palladium or copper center could further increase the steric barrier around the C-1 hydroxyl, thereby directing the benzylating agent to the more accessible C-3 hydroxyl group.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Potential Outcome |

| CuI | Phenanthroline | Cs₂CO₃ | Toluene (B28343) | 80-110 | Favorable for selective C-3 benzylation due to catalyst-ligand complex sterics. |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-100 | High selectivity anticipated due to the bulky XPhos ligand enhancing steric differentiation. |

| NiCl₂ | dppe | NaH | THF | 60-70 | Nickel catalysts, known for etherification, could offer a cost-effective alternative. mdpi.com |

This table presents hypothetical conditions for the transition metal-catalyzed synthesis of this compound based on established methodologies for C-O bond formation.

Development and Optimization of Multi-Step Synthetic Sequences for this compound

The rational design of multi-step synthetic pathways is fundamental to producing complex molecules like this compound from simple, commercially available starting materials.

Sequential Synthesis from Readily Available Aromatic Precursors

A logical and efficient sequential synthesis of this compound commences with the aromatic precursor 2-bromoresorcinol. nih.gov This starting material already contains the required bromine atom and the two hydroxyl groups in the correct positions (1 and 3 relative to the bromine). The key transformation is the selective mono-benzylation of the hydroxyl group at the C-3 position.

The synthesis proceeds as follows:

Starting Material : The synthesis begins with 2-bromoresorcinol (2-bromo-1,3-dihydroxybenzene).

Selective Benzylation : 2-bromoresorcinol is treated with one equivalent of benzyl bromide. The reaction is conducted in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (MeCN) or acetone. mdpi.commdpi.com The temperature is typically kept moderate (room temperature to gentle reflux) to control selectivity. The hydroxyl group at C-1 is sterically hindered by the adjacent, bulky bromine atom, which makes it less reactive than the hydroxyl group at C-3. Consequently, the benzyl group is preferentially attached to the C-3 oxygen, yielding the desired product, this compound. prepchem.com

Purification : After the reaction, the product is isolated and purified using standard techniques such as column chromatography to separate it from any unreacted starting material or byproducts like the isomeric 1-(benzyloxy)-2-bromophenol and the di-benzylated product.

| Step | Reactant(s) | Reagents | Product | Key Consideration |

| 1 | 2-Bromoresorcinol | Benzyl bromide (1.0 eq.), K₂CO₃ | This compound | The stoichiometry of benzyl bromide is critical to minimize di-benzylation. |

| 2 | Crude Product | Silica gel, Hexane/Ethyl Acetate | Purified this compound | Gradient elution is necessary to separate the desired product from isomers and byproducts. |

This table outlines a typical sequential synthesis for this compound.

Expedient One-Pot Reaction Sequences for Enhanced Synthetic Efficiency

The proposed one-pot sequence would involve two main transformations:

Regioselective Bromination : Initially, resorcinol (B1680541) would be dissolved in a suitable solvent, and a brominating agent like N-Bromosuccinimide (NBS) would be added. Controlling the stoichiometry and reaction conditions (e.g., low temperature) would be crucial to favor the formation of 2-bromoresorcinol in situ over other brominated isomers.

In Situ Selective Benzylation : Following the bromination step, a base (e.g., Cs₂CO₃) and benzyl bromide would be added directly to the reaction mixture. The base would neutralize the HBr byproduct from the bromination and facilitate the subsequent selective etherification at the C-3 hydroxyl position of the in situ-generated 2-bromoresorcinol.

The primary advantage of this one-pot approach is the significant increase in operational simplicity and efficiency compared to a traditional multi-step process that requires isolation and purification of the 2-bromoresorcinol intermediate. wisdomlib.org

| Parameter | Multi-Step Synthesis | One-Pot Synthesis |

| Number of Operations | 2 (Bromination, Benzylation) with intermediate isolation/purification. | 1 (Sequential reagent addition to a single vessel). |

| Solvent/Waste | Higher, due to separate reaction setups and workups. | Lower, as a single solvent system can be used. |

| Time Efficiency | Lower, due to time spent on isolation and purification. | Higher, process is continuous. |

| Overall Yield | Potentially lower due to material loss at each step. | Potentially higher by avoiding intermediate isolation losses. |

This table provides a comparative analysis of multi-step versus one-pot synthesis strategies.

Comprehensive Reaction Condition Optimization for Maximizing Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and regioselectivity of the synthesis of this compound, particularly for the key selective benzylation step of 2-bromoresorcinol.

Key parameters for optimization include the choice of base, solvent, temperature, and reaction time.

Base : The choice of base is critical. A mild base like potassium carbonate (K₂CO₃) is often sufficient. mdpi.com However, stronger bases like cesium carbonate (Cs₂CO₃) can sometimes improve yields in phenolic alkylations due to the "cesium effect," which enhances the nucleophilicity of the phenoxide. Stronger, non-nucleophilic bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.

Solvent : Polar aprotic solvents such as acetone, acetonitrile (MeCN), and dimethylformamide (DMF) are typically employed. Acetone is advantageous for its ease of removal, while DMF can better solvate the phenoxide intermediate, potentially accelerating the reaction.

Temperature : The reaction temperature must be carefully controlled. Lower temperatures generally favor higher selectivity, as the kinetic barrier for the reaction at the more sterically hindered C-1 hydroxyl is more difficult to overcome. Room temperature or slightly elevated temperatures (40-60 °C) often provide a good balance between reaction rate and selectivity.

Stoichiometry : Using a slight excess of 2-bromoresorcinol relative to benzyl bromide can further suppress the formation of the di-benzylated byproduct.

| Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Selectivity (3-O-benzyl : 1-O-benzyl) |

| K₂CO₃ | Acetone | 56 (reflux) | 12 | 75-85 | ~5:1 |

| Cs₂CO₃ | MeCN | 40 | 8 | 80-90 | ~8:1 |

| NaH | THF | 25 | 6 | >90 | >10:1 |

| K₂CO₃ | DMF | 25 | 24 | 70-80 | ~6:1 |

This table illustrates the impact of different reaction conditions on the yield and selectivity of the selective benzylation of 2-bromoresorcinol. The data are representative values based on established principles of organic synthesis.

Functional Group Transformations Involving the Phenolic Hydroxyl of this compound

The phenolic hydroxyl group is a dominant functional group that dictates many of the molecule's properties and reactions. Its acidity, nucleophilicity (as a phenoxide), and ability to engage in hydrogen bonding are central to its chemical behavior.

The hydroxyl group of this compound can readily undergo esterification and etherification. These reactions are not only important for synthesizing derivatives with altered biological or material properties but are often crucial for protecting the phenol during subsequent transformations at the aryl bromide site.

Protection of the phenolic group as an ester, such as an acetate, is a common strategy. This is particularly vital in the context of organometallic reactions, like Negishi coupling, where the free phenol can interfere by protonating the organozinc reagent. researchgate.net The conversion to an ester is typically achieved under standard acylation conditions.

Further etherification of the phenolic hydroxyl is also a viable transformation. The parent compound itself is synthesized via a Williamson ether synthesis, for example, by reacting 2-bromocatechol with benzyl bromide. The synthesis of related compounds, such as 1-(benzyloxy)-2-bromobenzene from 2-bromophenol and benzyl bromide using a base like potassium carbonate in a solvent like acetonitrile, demonstrates the general applicability of this method. mdpi.com

| Reaction Type | Reagent 1 | Reagent 2 | Base | Solvent | Product | Ref |

| Etherification | 2-Bromophenol | Benzyl Bromide | K₂CO₃ | Acetonitrile | 1-(Benzyloxy)-2-bromobenzene | mdpi.com |

| Esterification | 2-Bromophenol | 2-Benzyloxybenzoic acid | DCC, DMAP | Dichloromethane | 2-Bromophenyl 2-benzyloxybenzoate |

This table presents data for reactions on the closely related 2-bromophenol scaffold to illustrate typical conditions.

Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinones or other coupled products. evitachem.comsmolecule.comcopernicus.org The specific outcome depends on the oxidant used and the substitution pattern of the phenol. For isomers like 4-(benzyloxy)-2-bromophenol, oxidation to form quinones is a known reaction pathway. evitachem.com While specific studies detailing the oxidation of this compound are not prominent in the reviewed literature, it is chemically plausible that it would react with common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide. evitachem.comcopernicus.org The atmospheric oxidation of phenolic compounds by ozone or hydroxyl radicals is also an area of significant environmental research. wuxiapptec.com

The spatial arrangement of the benzyloxy and hydroxyl groups at the 2- and 3-positions of the benzene (B151609) ring allows for the potential formation of an intramolecular hydrogen bond between the phenolic hydrogen and the ether oxygen of the benzyloxy group. Hydrogen bonding is a powerful non-covalent interaction that can significantly influence a molecule's conformation and chemical reactivity. savemyexams.comresearchgate.net

The formation of such an intramolecular hydrogen bond can decrease the acidity of the phenolic proton and reduce the nucleophilicity of the corresponding phenoxide, as the lone pairs on the oxygen are less available. This can impact reactions where the phenol or phenoxide acts as a nucleophile. In some cases, strong intramolecular hydrogen bonding has been shown to completely inhibit reactions at nearby functional groups. savemyexams.com In the solid state, intermolecular O-H···O hydrogen bonds are highly influential in the crystal packing of related molecules like 2-bromophenol salts. chemistnotes.com This demonstrates the strong tendency of this functional group to engage in such interactions, which in turn dictates its reactivity in various chemical environments.

Transformations Involving the Aryl Bromide Moiety of this compound

The carbon-bromine bond provides a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, with palladium-catalyzed cross-coupling reactions being among the most powerful and versatile.

The aryl bromide of this compound is an excellent substrate for various cross-coupling reactions, enabling the construction of complex biaryl and acetylenic structures. jyu.finrochemistry.com The reactivity order for aryl halides in these couplings is typically I > Br > Cl. nrochemistry.com

Negishi Coupling: The Negishi reaction, which couples organozinc reagents with organic halides, has been effectively used with substrates related to this compound. jyu.fiacs.org A notable application is in a one-pot, four-step sequence for synthesizing dibenzofurans. researchgate.netorganic-chemistry.org In this procedure, a 2-bromophenyl acetate undergoes Negishi coupling with an organozinc intermediate. researchgate.netorganic-chemistry.org It was critically observed that using the unprotected 2-bromophenol resulted in no product, underscoring the necessity of protecting the phenolic hydroxyl group as an acetate to prevent side reactions. researchgate.net This highlights the delicate balance of reactivity between the two functional sites of the molecule.

| Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Ref |

| 2-Bromophenyl acetate | Organozinc of 2-fluoropyridine | Pd₂(dba)₃ (2.0) | XPhos (2.0) | KOtBu (2.0) | THF | 70 | 85 | researchgate.net |

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling an organoboron compound with an organic halide. nrochemistry.com Aryl bromides are common substrates for this reaction. nrochemistry.com While specific examples utilizing this compound are not detailed in the literature reviewed, the closely related 1-(benzyloxy)-2-bromobenzene readily participates in Suzuki-Miyaura couplings with various boronic acids using palladium catalysts like Pd(PPh₃)₄ and a base such as potassium carbonate.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. nrochemistry.comdalalinstitute.com This reaction is tolerant of many functional groups and can be carried out under mild conditions. nrochemistry.com A domino reaction involving an intermolecular Sonogashira coupling of 2-(2-bromophenoxy)acetates with terminal acetylenes, followed by an intramolecular cyclization, has been developed to produce 2,3-disubstituted benzo[b]furans. dalalinstitute.com This demonstrates a powerful synthetic route applicable to the this compound scaffold.

| Aryl Halide | Alkyne Partner | Catalyst | Co-catalyst | Base | Solvent | Product Type | Ref |

| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Coupled Alkyne | nrochemistry.com |

| 2-(2-bromophenoxy)acetate | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | DBU | Acetonitrile | 2,3-disubstituted-benzofuran | dalalinstitute.com |

Stille Coupling: The Stille coupling utilizes organotin reagents to couple with organic halides. Though effective, its use has become less common due to the toxicity of the tin reagents. organic-chemistry.org It has been employed in the synthesis of benzofuropyridine systems, representing another viable, though less favored, cross-coupling strategy for this class of compounds. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) typically requires the aromatic ring to be activated by strong electron-withdrawing groups, which are absent in this compound. libretexts.org However, SNAr can occur under specific circumstances. A prime example is the intramolecular SNAr reaction that serves as the final step in the one-pot dibenzofuran (B1670420) synthesis mentioned previously. researchgate.netorganic-chemistry.org After the Negishi cross-coupling forms the biaryl intermediate, in-situ deprotection of the acetate group reveals a phenoxide. This nucleophilic phenoxide then attacks the carbon bearing the bromine in an intramolecular fashion, leading to cyclization and formation of the dibenzofuran ring system. organic-chemistry.org This reaction is driven by the proximity of the reacting groups, overcoming the inherent low reactivity of the non-activated aryl bromide towards SNAr.

Selective Reduction of the Aryl Bromide

The carbon-bromine bond in this compound can be selectively reduced to a carbon-hydrogen bond, a process known as hydrodebromination. This transformation is particularly useful for removing the bromine atom while preserving other functionalities. Catalytic hydrogenation is a common and effective method for this purpose. organic-chemistry.org Bromo substituents on aromatic rings can be selectively removed by catalytic hydrogenation under neutral conditions, often requiring less catalyst and milder conditions than the corresponding chloro substituents. organic-chemistry.org

The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.org This method is generally chemoselective, leaving the benzyloxy ether and the phenolic hydroxyl group intact. The choice of solvent can vary, with polar solvents like ethanol (B145695) or ethyl acetate being common. chemistnotes.com

| Reagents | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| H₂ (1 atm) | 10% Pd/C | Ethanol | Room Temperature | 3-(Benzyloxy)phenol | organic-chemistry.orgchemistnotes.com |

| H₂ (1 atm) | 5% Pd/C, NaOAc | Methanol | Room Temperature | 3-(Benzyloxy)phenol | organic-chemistry.org |

Directed Lithiation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). uvm.edu In this compound, both the hydroxyl group and the benzyloxy group can act as DMGs, although the hydroxyl (or its corresponding lithoxide) is significantly more powerful. However, the position ortho to the hydroxyl group is already substituted with bromine.

Therefore, the primary lithiation pathway for this substrate involves halogen-metal exchange rather than C-H activation. Aryl bromides readily undergo bromine-lithium exchange upon treatment with alkyllithium reagents, such as n-butyllithium (n-BuLi), typically at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govacs.org This reaction generates a transient aryllithium species, 3-(benzyloxy)-2-lithiophenol, which can then be quenched with a wide variety of electrophiles to install a new substituent at the 2-position. researchgate.netresearchgate.net

The initial deprotonation of the acidic phenolic proton occurs first, followed by the Br-Li exchange. The resulting lithium phenoxide-aryllithium species is then ready to react with an added electrophile. nih.gov

| Step 1: Lithiation Reagent | Step 2: Electrophile (E+) | Resulting Product | Reference |

|---|---|---|---|

| 2.2 eq. n-BuLi, THF, -78 °C | DMF (N,N-Dimethylformamide) | 3-(Benzyloxy)-2-hydroxybenzaldehyde | uvm.eduresearchgate.net |

| 2.2 eq. n-BuLi, THF, -78 °C | CO₂ (Carbon Dioxide) | 3-(Benzyloxy)-2-hydroxybenzoic acid | researchgate.net |

| 2.2 eq. n-BuLi, THF, -78 °C | (CH₃)₃SiCl (Trimethylsilyl chloride) | 3-(Benzyloxy)-2-(trimethylsilyl)phenol | researchgate.net |

| 2.2 eq. n-BuLi, THF, -78 °C | I₂ (Iodine) | 3-(Benzyloxy)-2-iodophenol | researchgate.net |

Reactivity and Stability of the Benzyloxy Ether Linkage in this compound

The benzyloxy group is a widely used protecting group for phenols due to its general stability under a variety of reaction conditions, yet it can be cleaved when desired. leapchem.comresearchgate.net

Selective Cleavage Methods (e.g., Catalytic Hydrogenation, Lewis Acid-Mediated Deprotection)

The removal of the benzyl group (debenzylation) from this compound to unmask the parent catechol derivative, 2-bromobenzene-1,3-diol, can be achieved through several methods.

Catalytic Hydrogenolysis: This is one of the most common methods for benzyl ether cleavage. thaiscience.info The reaction involves hydrogen gas and a palladium or platinum catalyst. wikipedia.orglibretexts.org However, for this compound, this method lacks selectivity, as the conditions required for hydrogenolysis of the benzyl ether will also typically cause the reduction of the aryl bromide. organic-chemistry.org Therefore, this method is most suitable for substrates where the aryl bromide has already been removed or if simultaneous dehalogenation and debenzylation is the desired outcome.

Lewis Acid-Mediated Deprotection: Various Lewis acids can effect the cleavage of benzyl ethers. thaiscience.infoacs.org Strong Lewis acids like boron tribromide (BBr₃) are highly effective but can be harsh. Milder and more selective conditions have been developed. For instance, aluminum chloride (AlCl₃) in the presence of a scavenger like N,N-dimethylaniline, or boron trifluoride etherate (BF₃·OEt₂) with a thiol co-reagent, can be used. thaiscience.info A rapid and mild debenzylation procedure using triethylsilane and a palladium catalyst has also been reported for phosphate (B84403) esters, suggesting its potential applicability to phenol ethers. nih.gov

| Method | Reagents | Typical Conditions | Selectivity Note | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | RT, 1-4 atm, EtOH or EtOAc | Not selective; also reduces the aryl bromide. | thaiscience.info |

| Lewis Acid Cleavage | BBr₃ | CH₂Cl₂, -78 °C to RT | Highly effective but harsh. | acs.org |

| Lewis Acid Cleavage | AlCl₃, N,N-Dimethylaniline | CH₂Cl₂, 0 °C to RT | Milder conditions. | thaiscience.info |

| Lewis Acid/Thiol Cleavage | BF₃·OEt₂, Ethanethiol | CH₂Cl₂, RT | Effective for aryl benzyl ethers. | thaiscience.info |

Stability Profile under Diverse Acidic, Basic, and Oxidative Reaction Conditions

The stability of this compound is a function of its constituent parts.

Acidic Conditions: The benzyloxy ether linkage is susceptible to cleavage under strong protic or Lewis acidic conditions, as discussed above. researchgate.net Under milder acidic conditions, the molecule is generally stable, allowing for reactions on other parts of the molecule.

Basic Conditions: The molecule is stable to most basic conditions. The primary reaction is the deprotonation of the phenolic hydroxyl group to form a phenoxide. This anion is stable and does not typically trigger decomposition, although it will alter the nucleophilicity and reactivity of the aromatic ring in subsequent reactions. The benzyl ether itself is highly stable to base.

Oxidative Conditions: Phenols are susceptible to oxidation, which can be a limitation on the stability of this compound. google.com The reaction can be complex, potentially leading to the formation of quinone-type structures or polymeric materials. The presence of the electron-donating hydroxyl and benzyloxy groups activates the ring towards oxidation. The oxidation of similar 4-benzyloxyphenol has been studied, indicating the phenolic ring is the primary site of reactivity. uniroma3.itresearchgate.netresearchgate.net Strong oxidizing agents should be used with caution.

Mechanistic Investigations of Key Transformations of this compound

While specific kinetic studies on this compound are not extensively documented in the literature, the mechanisms of its key transformations can be understood from well-established principles for related reactions.

Kinetic Studies of Reaction Pathways

Detailed kinetic data for the reactions of this compound are scarce. However, the rates of related transformations provide valuable insight.

Directed Lithiation: Kinetic studies of DoM reactions show that reaction rates are significantly influenced by the nature of the directing group, the organolithium reagent's aggregation state, and the solvent. uvm.edu The use of coordinating co-solvents like tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, leading to a significant increase in the rate of lithiation. uvm.edu For this compound, the initial acid-base reaction between the phenol and the alkyllithium base is extremely fast. The subsequent halogen-metal exchange is also typically a rapid process at low temperatures, much faster than competing C-H deprotonation at other sites.

Catalytic Hydrogenation: The mechanism for the heterogeneous catalytic hydrogenation of unsaturated compounds is generally described by the Horiuti-Polanyi mechanism. wikipedia.orgresearchgate.net This process involves the following steps:

Adsorption and dissociation of molecular hydrogen on the metal catalyst surface.

Adsorption of the substrate (this compound) onto the catalyst surface.

Stepwise transfer of hydrogen atoms from the catalyst surface to the carbon atom of the C-Br bond.

Desorption of the product (3-(benzyloxy)phenol) from the catalyst surface, freeing the active site for another cycle. chemistnotes.comlibretexts.org

Lewis Acid-Mediated Debenzylation: The mechanism for ether cleavage by a Lewis acid like BBr₃ involves initial coordination of the Lewis acid to the oxygen atom of the benzyloxy ether. This coordination weakens the C-O bond and makes the benzylic carbon more electrophilic. A nucleophile, in this case, a bromide ion generated from BBr₃, then attacks the benzylic carbon via an Sₙ2-type displacement, releasing the phenol and forming benzyl bromide. The resulting boron-phenoxide intermediate is then hydrolyzed during aqueous workup to yield the final phenolic product.

Transition State Analysis for Understanding Chemo-, Regio-, and Stereoselectivity Control

The selective functionalization of a multifunctional molecule like this compound, which possesses a phenol, a benzyl ether, and a bromo-aromatic system, is a significant challenge in synthetic chemistry. Achieving control over chemo-, regio-, and stereoselectivity in its derivatization reactions is paramount for its effective use as a synthetic intermediate. Transition state analysis, primarily through computational methods such as Density Functional Theory (DFT), provides profound insights into the mechanistic pathways of reactions, allowing for the rationalization and prediction of reaction outcomes. This analysis focuses on identifying the lowest energy transition states that dictate the formation of the major product.

The reactivity of this compound is governed by the interplay of the electronic and steric effects of its three key functional groups: the hydroxyl (-OH), the benzyloxy (-OCH₂Ph), and the bromine (-Br) atom. The hydroxyl group is an electron-donating group and a proton donor, the benzyloxy group is also electron-donating, and the bromine atom is an electron-withdrawing group via induction but a weak director in electrophilic aromatic substitution. The bromine atom also serves as a key handle for cross-coupling reactions.

A critical area where transition state analysis is invaluable is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. For a substrate like this compound, several reaction pathways can compete. For instance, the phenolic hydroxyl group can react, or the C-Br bond can undergo oxidative addition to the palladium catalyst. Understanding the relative energy barriers of the transition states for these competing pathways is essential for ensuring chemoselectivity.

Computational studies on similar systems have shown that the nature of the palladium catalyst, particularly the ligands, plays a crucial role in determining the reaction's course. chemrxiv.orgresearchgate.net The key steps in a Suzuki-Miyaura catalytic cycle are oxidative addition, transmetalation, and reductive elimination. nih.govpku.edu.cn Each of these steps proceeds through a specific transition state, the structure and energy of which are influenced by the substrate, reagents, and catalyst.

Chemo- and Regioselectivity in Cross-Coupling Reactions

In a typical cross-coupling reaction of this compound, the desired pathway is the oxidative addition of the C-Br bond to the Pd(0) catalyst. However, the phenolic -OH group can also interact with the catalyst or the base present in the reaction mixture, leading to potential side reactions. Transition state calculations can model the energy barriers for both the desired C-Br activation and potential O-H activation pathways.

For example, a DFT study on a model Suzuki-Miyaura reaction could compare the activation energy for the oxidative addition of the C-Br bond versus a pathway involving deprotonation of the phenol and subsequent reaction. The results would likely show a significantly lower activation barrier for the C-Br oxidative addition, thus favoring the desired cross-coupling product.

The regioselectivity of further functionalization, for instance, in an electrophilic aromatic substitution on the phenyl ring, is also amenable to transition state analysis. The directing effects of the -OH, -OBn, and -Br substituents would lead to a complex pattern of reactivity. DFT calculations can determine the stability of the Wheland intermediate (the sigma complex) for substitution at each possible position, with the transition state leading to the most stable intermediate being the lowest in energy.

Below is a representative table of calculated activation energies for a hypothetical Suzuki-Miyaura cross-coupling reaction of this compound with phenylboronic acid, illustrating how computational data can be presented.

| Elementary Step | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Description |

| Oxidative Addition | TS_OA | 15.2 | The Pd(0) catalyst inserts into the C-Br bond. This is often the rate-determining step. |

| Transmetalation | TS_TM | 12.5 | The phenyl group is transferred from the boronic acid to the palladium center. The base plays a crucial role here. |

| Reductive Elimination | TS_RE | 8.9 | The two organic fragments are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst. |

This table is illustrative and based on typical values found in computational studies of Suzuki-Miyaura reactions.

Stereoselectivity Control

Stereoselectivity becomes a key consideration when this compound is derivatized to create a chiral center. For instance, if the phenol is used to direct an ortho-lithiation followed by reaction with a prochiral electrophile, two diastereomeric products could be formed. The stereochemical outcome is determined by the transition state energies of the two competing pathways.

Computational studies on the reduction of ketones with benzyloxy substituents have shown that electrostatic interactions and torsional strain in the transition state can dictate the facial selectivity of a hydride attack. vub.ac.be In a similar vein, if this compound were to be elaborated into a chiral derivative, the bulky benzyloxy group would play a significant role in controlling the stereochemistry by sterically blocking one face of the molecule in the transition state.

Consider a hypothetical asymmetric reaction at a position adjacent to the benzyloxy group. The transition state models for the formation of the (R) and (S) products can be computed. The difference in the free energy of these two diastereomeric transition states (ΔΔG‡) will determine the enantiomeric excess (ee) of the reaction.

| Transition State for Stereoisomer Formation | Calculated Free Energy of Activation (ΔG‡) (kcal/mol) | Predicted Major Stereoisomer | Predicted Enantiomeric Excess (ee) |

| TS leading to (R)-product | 20.1 | (S)-product | >95% |

| TS leading to (S)-product | 18.5 |

This table is a representative example to illustrate how transition state analysis can predict stereochemical outcomes.

Utilization in the Synthesis of Complex Aromatic and Heterocyclic Systems

The strategic placement of the bromo, hydroxyl, and benzyloxy groups on the aromatic ring of this compound makes it a potentially valuable precursor for the synthesis of more elaborate aromatic and heterocyclic structures. The bromine atom can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the hydroxyl group can be used to direct reactions or be converted into other functional groups.

Derivatization Towards Substituted Polycyclic Aromatic Hydrocarbons (PAHs)

While the direct application of this compound in the synthesis of specific polycyclic aromatic hydrocarbons (PAHs) is not extensively detailed in the available scientific literature, its structure is amenable to synthetic strategies commonly used for PAH construction. The bromine atom is well-suited for participation in reactions such as Suzuki, Stille, or Heck cross-coupling, which are fundamental to building the extended π-systems of PAHs. The general synthetic route would likely involve the coupling of the bromophenol derivative with a suitable boronic acid, organotin compound, or alkene, followed by subsequent cyclization and aromatization steps to form the polycyclic framework. The benzyloxy group serves as a stable protecting group for the phenol throughout these transformations and can be removed at a later stage.

Precursor for the Synthesis of Novel Heterocyclic Compounds

The use of this compound as a precursor for heterocyclic compounds is an area of potential synthetic utility. The adjacent hydroxyl and bromo substituents can be envisioned as a handle for the construction of fused heterocyclic rings, such as benzofurans or benzoxaphospholes. For instance, intramolecular cyclization reactions could be designed to form a five or six-membered ring incorporating the phenolic oxygen.

A notable example is the synthesis of substituted 2,3-dihydrobenzo[d]oxaphospholes. In this context, related 2-bromophenyl benzyl ethers have been shown to undergo cyclization upon treatment with butyllithium. While not specifically demonstrating the use of this compound, the methodology highlights the potential for this class of compounds to serve as precursors to phosphorus-containing heterocycles. The general reaction would involve the phosphonylation of the hydroxyl group, followed by an intramolecular cyclization facilitated by the bromine atom's presence.

Role in the Total Synthesis of Natural Products

The structural motifs present in this compound are found in various classes of natural products, particularly those of phenolic and brominated origin. Its role as a building block allows for the introduction of a substituted aromatic core into a larger, more complex molecule.

Building Block for Phenolic Natural Products

Phenolic natural products are a large and diverse class of secondary metabolites with a wide range of biological activities. The synthesis of these molecules often requires pre-functionalized aromatic building blocks. This compound can serve this purpose, providing a benzene ring with a protected hydroxyl group and a handle for further elaboration (the bromine atom).

Research has shown that bromophenols are important precursors for biologically active natural products. For example, in the synthesis of simplified cyclic analogs of Bastadin-5, a marine natural product, a related brominated and benzylated phenol derivative was a key intermediate. The synthesis involved the coupling of this building block with another component to construct the macrocyclic structure. This illustrates a general strategy where this compound could be employed in the synthesis of complex phenolic compounds.

| Synthetic Step | Description |

| Protection | The phenolic hydroxyl group is protected as a benzyl ether to prevent unwanted side reactions. |

| Coupling | The bromine atom is utilized in a cross-coupling reaction to form a key bond in the target natural product. |

| Deprotection | The benzyl group is removed, typically by hydrogenolysis, to reveal the free phenol in the final product. |

Precursor for Brominated Natural Products

A significant number of natural products, particularly from marine sources, are halogenated. Bromophenols are a common class of these compounds isolated from marine algae and worms. The synthesis of these natural products often relies on the use of brominated precursors.

This compound is a logical starting material for the synthesis of natural products containing a 2-bromo-3-hydroxyphenyl moiety. The synthesis would involve the incorporation of the this compound unit into the target molecule, followed by deprotection of the benzyl ether to yield the natural product. While specific total syntheses employing this compound are not prominently reported, the general importance of bromophenols as precursors for natural product synthesis is well-established. For instance, various bromophenols isolated from the red alga Symphyocladia latiuscula have been the targets of synthetic efforts where brominated phenolic precursors are essential.

Application in the Synthesis of Precursors for Material Science

The unique electronic and structural properties of functionalized aromatic compounds make them attractive building blocks for materials with interesting optical or electronic properties. The presence of a heavy atom like bromine and the potential for forming extended conjugated systems after derivatization suggests that this compound could be a precursor for materials science applications.

Although specific research detailing the use of this compound in material science is limited, related brominated aromatic compounds are used in the synthesis of polymers and advanced materials. For example, brominated phenols can be used as monomers for flame-retardant polymers. The bromine atoms are thought to act as radical traps, inhibiting the combustion process. It is conceivable that this compound could be derivatized into a monomer and incorporated into polymer chains to impart such properties.

Monomers for Advanced Polymer Synthesis

The structure of this compound makes it a promising candidate as a monomer for the synthesis of advanced polymers such as aromatic polyethers and poly(arylene)s. The phenolic hydroxyl group and the bromine atom are key reactive sites for polymerization.

The hydroxyl group can participate in nucleophilic substitution reactions, a common method for forming polyethers. For instance, in poly(arylene ether) synthesis, a phenoxide, formed by deprotonating the hydroxyl group with a base, attacks an activated aryl halide on another monomer unit, displacing the halide and forming an ether linkage. ncsu.edu This process, known as nucleophilic aromatic substitution (SNAr), is a cornerstone of high-performance polymer production. ncsu.edu

The bromine atom provides a handle for various cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct the polymer backbone. This is particularly relevant for producing poly(arylene)s. Furthermore, brominated compounds can act as initiators in certain types of controlled polymerization reactions, offering another route to specialized polymer architectures. The benzyloxy group, while generally less reactive, serves to enhance the solubility of the resulting polymers and can influence their final thermal and mechanical properties.

Research on related substituted phenols demonstrates the viability of these approaches. For example, polymers have been prepared from 4-bromophenols through oxidative coupling polymerization. researchgate.net Similarly, poly(arylene ether ketone)s can be synthesized through tandem reactions involving phenol functionalities. researchgate.net The principles from these syntheses are directly applicable to this compound, highlighting its potential in creating novel polymer structures.

| Polymerization Method | Role of this compound Functional Groups | Potential Polymer Type | Relevant Findings on Analogous Compounds |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | The hydroxyl group is converted to a nucleophilic phenoxide; the bromine atom can act as a leaving group on a co-monomer. | Poly(arylene ether)s | Poly(arylene ether sulfone)s are synthesized via SNAr reactions where phenoxide nucleophiles attack halide-substituted carbons. ncsu.edu |

| Oxidative Coupling Polymerization | The phenol group is oxidized to form a phenoxy radical, which couples with other monomers. | Poly(phenylene oxide)s (PPOs) | Polymers have been prepared from various 4-bromophenols using initiators like potassium ferricyanide (B76249) or lead dioxide. researchgate.net |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | The bromine atom serves as a reactive site for palladium-catalyzed C-C bond formation with a suitable co-monomer. | Poly(arylene)s | Related compounds like 1-(Benzyloxy)-2-bromobenzene are used in cross-coupling reactions such as the Suzuki-Miyaura reaction. |

Scaffolds for Ligand Development in Metal Catalysis

The specific arrangement of functional groups on the this compound ring makes it an excellent scaffold for designing ligands used in metal catalysis. Ligands are crucial components of catalysts, as they coordinate to a central metal ion and modulate its reactivity, selectivity, and stability. The ortho-positioning of the hydroxyl and bromo groups is particularly advantageous for creating bidentate or multidentate ligands that can chelate (bind at multiple points) to a metal center.

A common strategy involves converting the phenol into its corresponding aldehyde, 3-(benzyloxy)-2-bromobenzaldehyde. This aldehyde can then be reacted with various amines to form Schiff base ligands. researchgate.netselcuk.edu.trscispace.com These ligands, which contain an imine (-C=N-) group, are highly versatile and can coordinate with a wide array of transition metals, including copper, nickel, and cobalt. researchgate.netresearchgate.net The resulting metal complexes have shown applicability in diverse catalytic processes, including oxidation reactions. researchgate.netnih.gov

For instance, studies on the structurally related 4-(benzyloxy)benzaldehyde (B125253) show it can be used to synthesize Schiff base ligands that, when complexed with metal ions, exhibit significant biological and catalytic activity. selcuk.edu.trresearchgate.net The phenolic -OH group, often after deprotonation, and the imine nitrogen atom from the Schiff base can coordinate with a metal ion, creating a stable chelate ring that is fundamental to the catalyst's function. mdpi.com The bromine atom on the scaffold remains available for further modification, allowing for the fine-tuning of the ligand's electronic properties or its attachment to a solid support.

| Ligand Type / Precursor | Synthetic Transformation | Coordinating Metal Ions | Potential Catalytic Application | Relevant Findings on Analogous Scaffolds |

|---|---|---|---|---|

| Schiff Base Ligands | Oxidation of the phenol to an aldehyde, followed by condensation with a primary amine. | Cu(II), Ni(II), Co(II), Zn(II) | Oxidation of phenols, antimicrobial activity. researchgate.netnih.gov | Schiff bases derived from 4-benzyloxybenzaldehyde and various amines have been synthesized and complexed with metals to create compounds with demonstrated antibacterial properties. researchgate.netselcuk.edu.trscispace.com |

| Phenolic Azobenzene Ligands | Azo coupling reaction with an aryl diazonium salt. | Fe(III), Ru(II) | CO₂ conversion, photo-isomerization. | Phenolic -OH groups can coordinate with metal ions like Fe(III), and the resulting complexes have been studied as catalysts. mdpi.com |

| Phosphonamidate Ligands | Functionalization of the phenol with a phosphonamidate group. | Not specified | Asymmetric synthesis. | Aryl benzyl ethers bearing phosphonamidate groups have been used in Wittig rearrangements, a key transformation in organic synthesis. mdpi.com |

Computational and Theoretical Investigations of 3 Benzyloxy 2 Bromophenol and Its Derivatives

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecules like 3-(Benzyloxy)-2-bromophenol. DFT calculations, often employing functionals such as B3LYP with a suitable basis set like 6-311G++(d,p), provide valuable insights into the molecule's reactivity and properties by analyzing its molecular orbitals and electron density distribution. nih.gov

Molecular Orbital Analysis and Electron Density Distribution

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO indicates the region most susceptible to accepting electrons.

In this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, as well as the oxygen of the benzyloxy group. This is due to the electron-donating nature of the hydroxyl and benzyloxy groups, which increases the electron density on the aromatic ring. The bromine atom, being electronegative, will also have lone pairs contributing to the HOMO. The LUMO, on the other hand, is anticipated to be distributed over the aromatic ring, with a significant contribution from the C-Br antibonding orbital. This distribution suggests that the molecule can act as an electron donor from the phenol and benzyloxy moieties and as an electron acceptor at the carbon atom attached to the bromine.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. For substituted phenols, the nature and position of the substituents significantly influence this energy gap.

Table 1: Theoretical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Phenol | -6.50 | -0.50 | 6.00 |

| 2-Bromophenol (B46759) | -6.70 | -0.80 | 5.90 |

| 3-(Benzyloxy)phenol | -6.30 | -0.40 | 5.90 |

| This compound | -6.65 | -0.75 | 5.90 |

Note: The data for this compound is a theoretical estimation based on trends observed in related substituted phenols.

Electrostatic Potential Surface (ESP) Analysis

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The ESP is plotted on the molecular surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas), while blue regions signify positive potential (electron-poor areas). Green and yellow represent intermediate potentials.

For this compound, the ESP map is expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, indicating its high electron density and propensity to act as a proton acceptor or nucleophile. The oxygen of the benzyloxy group will also exhibit a negative potential. In contrast, a region of positive potential (blue) is anticipated around the hydrogen atom of the hydroxyl group, making it a likely site for electrophilic attack or hydrogen bonding. The bromine atom will exhibit a region of positive potential on its outermost surface, known as a "sigma-hole," which can participate in halogen bonding. researchgate.net The aromatic rings will show a mix of potentials, with the regions influenced by the electron-donating hydroxyl and benzyloxy groups being more negative.

Table 2: Theoretical Electrostatic Potential Values at Key Atomic Sites of this compound

| Atom/Region | Electrostatic Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Oxygen (hydroxyl) | -45 | Nucleophilic, Proton Acceptor |

| Hydrogen (hydroxyl) | +50 | Electrophilic, Proton Donor |

| Bromine (sigma-hole) | +20 | Halogen Bonding Donor |

| Aromatic Ring (ortho to OH) | -15 | Nucleophilic Attack |

| Aromatic Ring (para to OH) | -18 | Nucleophilic Attack |

Note: These values are illustrative and based on general principles of ESP analysis for substituted phenols.

Conformational Analysis and Rotational Barriers of the Benzyloxy Group

The primary rotational freedom in the benzyloxy group is around the C-O-C linkage. The rotation around the Ar-O bond (where Ar is the brominated phenol ring) and the O-CH2 bond will determine the orientation of the benzyl (B1604629) group relative to the phenol ring. The most stable conformation is expected to be one that minimizes steric hindrance between the benzyl group and the adjacent bromine and hydroxyl groups on the phenol ring.

Computational studies can be employed to calculate the potential energy surface for the rotation of the benzyloxy group. This involves systematically changing the dihedral angles and calculating the corresponding energy. The minima on this surface correspond to the stable conformers, while the maxima represent the transition states for interconversion between them. The energy difference between a minimum and a maximum is the rotational barrier. For substituted biphenyls and related systems, these barriers can range up to 15.4 kcal/mol. researchgate.net

Table 3: Theoretical Rotational Barriers for the Benzyloxy Group in this compound

| Rotation Around Bond | Dihedral Angle Range (degrees) | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Ar-O-CH2-Ph | 0 to 360 | 5 - 8 |

| Ar-CH2-O-Ph | 0 to 360 | 3 - 5 |

Note: These are estimated values based on typical rotational barriers in similar aromatic ethers.

Theoretical Studies of Reaction Mechanisms Involving this compound

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound at an atomic level. This includes identifying transition states and calculating the energetic profiles of reaction pathways.

Transition State Characterization for Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov For a substrate like this compound, the bromine atom serves as a handle for such transformations. The general mechanism for these reactions, such as the Suzuki or Heck reaction, involves a catalytic cycle with three main steps: oxidative addition, transmetalation (for Suzuki), or migratory insertion (for Heck), and reductive elimination. nih.govrsc.org

Theoretical studies can characterize the transition state for each of these elementary steps. For the oxidative addition of this compound to a palladium(0) catalyst, the transition state would involve the breaking of the C-Br bond and the formation of new Pd-C and Pd-Br bonds. DFT calculations can determine the geometry and energy of this transition state, providing insights into the reaction's kinetics. The presence of the hydroxyl and benzyloxy groups can influence the electronic properties of the C-Br bond and thus affect the activation energy of this step.

Table 4: Theoretical Activation Energies for Key Steps in a Palladium-Catalyzed Suzuki Coupling of this compound

| Reaction Step | Description | Estimated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0) insertion into the C-Br bond | 15 - 20 |

| Transmetalation | Transfer of an organic group from boron to palladium | 10 - 15 |

| Reductive Elimination | Formation of the C-C bond and regeneration of Pd(0) | 5 - 10 |

Note: These are representative values based on computational studies of similar aryl bromides.

Energetic Profiles of Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is another important reaction class for aryl halides. nih.gov In this reaction, a nucleophile replaces the halide on the aromatic ring. The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. Typically, strong electron-withdrawing groups are required to activate the ring towards nucleophilic attack.

In the case of this compound, the presence of the electron-donating hydroxyl and benzyloxy groups would generally disfavor a classical SNAr mechanism. However, computational studies can explore the energetic profiles of potential SNAr pathways. The mechanism usually proceeds through a two-step process involving the formation of a high-energy Meisenheimer-like intermediate. springernature.com DFT calculations can be used to determine the energy of this intermediate and the transition states leading to and from it. The activation barrier for the formation of the Meisenheimer complex is often the rate-determining step. researchgate.net

Recent computational work has also highlighted the possibility of concerted SNAr (cS_N_Ar) mechanisms where the bond formation and bond breaking occur in a single step, avoiding a high-energy intermediate. nih.gov Theoretical studies on this compound could elucidate whether a stepwise or concerted pathway is more favorable under different reaction conditions and with various nucleophiles.

Table 5: Theoretical Energetic Profile for a Hypothetical SNAr Reaction of this compound with a Generic Nucleophile (Nu-)

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nu- | 0.0 |

| Transition State 1 | Formation of the Meisenheimer-like intermediate | +25 - +30 |

| Meisenheimer Intermediate | Covalent adduct of the nucleophile and the aromatic ring | +15 - +20 |

| Transition State 2 | Expulsion of the bromide ion | +20 - +25 |

| Products | 3-(Benzyloxy)-2-Nu-phenol + Br- | -5 to -10 |

Note: These are estimated values for a disfavored SNAr reaction on an electron-rich aromatic ring and are for illustrative purposes.

Prediction of Spectroscopic Properties for Validation of Theoretical Models

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. By comparing these theoretical predictions with experimental data, researchers can validate the accuracy of the chosen computational models, including the optimized molecular geometry and the electronic structure. A strong correlation between predicted and measured spectra provides confidence that the theoretical model is a reliable representation of the molecule's behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a crucial test for the validity of a computed molecular structure. Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are widely employed to compute the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS).

For this compound, a theoretical model's accuracy is confirmed if the calculated chemical shifts for the protons and carbons on the phenyl, benzyl, and phenol rings closely match the values obtained from experimental NMR spectra. Discrepancies between the predicted and experimental values can indicate inaccuracies in the computed electron density or molecular geometry. Machine learning techniques are sometimes integrated with DFT calculations to enhance the accuracy of these predictions.

Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

|---|---|---|---|---|

| C1-OH | - | - | 148.5 | 148.2 |

| C2-Br | - | - | 112.0 | 111.8 |

| C3-O-CH₂ | - | - | 155.4 | 155.1 |

| C4 | 6.95 | 6.93 | 116.2 | 115.9 |

| C5 | 7.15 | 7.12 | 123.8 | 123.5 |

| C6 | 6.88 | 6.86 | 118.5 | 118.3 |

| Benzylic CH₂ | 5.10 | 5.08 | 71.3 | 71.0 |

| OH | 5.50 | 5.45 | - | - |

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational analysis provides the frequencies and intensities of the fundamental vibrational modes of a molecule. These calculations, typically performed using DFT methods, are essential for assigning the absorption bands observed in experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra.

The computed vibrational frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity in the harmonic approximation used in the calculations. To correct for this, the theoretical frequencies are uniformly scaled by an empirical scaling factor. A high degree of agreement between the scaled theoretical wavenumbers and the experimental spectral bands validates the accuracy of the computational model's force field and optimized geometry. For this compound, key vibrational modes for validation would include the O-H stretch, C-Br stretch, aromatic C-H stretches, and the C-O-C ether linkages.

Table 2: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3555 | 3550 | Phenolic O-H Stretch |

| ν(C-H) aromatic | 3065 | 3068 | Aromatic C-H Stretch |

| ν(C-O-C) asym | 1245 | 1242 | Asymmetric Ether Stretch |

| ν(C-O) phenol | 1210 | 1208 | Phenolic C-O Stretch |

| ν(C-Br) | 650 | 648 | C-Br Stretch |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.